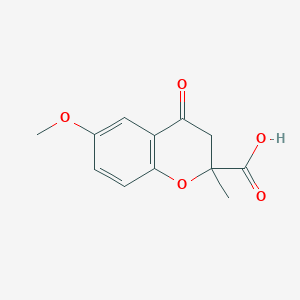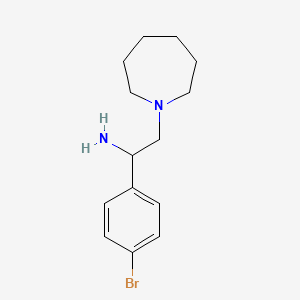
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- ist eine chemische Verbindung, die zur Klasse der Azepine gehört. Azepine sind siebengliedrige heterozyklische Verbindungen, die ein Stickstoffatom enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Bromphenylgruppe aus, die an den Azepinring gebunden ist, was sie zu einem wichtigen Molekül in verschiedenen chemischen und pharmazeutischen Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- umfasst in der Regel die folgenden Schritte:
Bildung des Azepinrings: Der Azepinring kann durch Cyclisierungsreaktionen synthetisiert werden, die geeignete Vorläufer wie Aminoalkohole oder Diamine beinhalten.
Einführung der Bromphenylgruppe: Die Bromphenylgruppe kann durch elektrophile aromatische Substitutionsreaktionen unter Verwendung von Brombenzolderivaten eingeführt werden.
Endgültige Zusammenstellung: Der letzte Schritt umfasst die Kupplung des Azepinrings mit der Bromphenylgruppe unter geeigneten Reaktionsbedingungen, die oft Katalysatoren und Lösungsmittel beinhalten, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen, um die Verbindung in kommerziellen Maßstab herzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, um substituierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Aminen oder Alkoholen.
Substitution: Bildung von substituierten Azepinderivaten.
Wissenschaftliche Forschungsanwendungen
1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Verwendung als Baustein bei der Synthese komplexer organischer Moleküle und heterozyklischer Verbindungen.
Biologie: Untersuchung auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforschung als potenzieller pharmazeutischer Zwischenstoff für die Entwicklung neuer Medikamente.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Bromphenylgruppe kann die Bindungsaffinität zu bestimmten Rezeptoren oder Enzymen erhöhen, was zu einer Modulation der biologischen Aktivitäten führt. Die Azepinringstruktur ermöglicht Wechselwirkungen mit verschiedenen Biomolekülen und beeinflusst deren Funktion und Aktivität.
Ähnliche Verbindungen:
- 1H-Azepin, 1-Aminohexahydro-
- 1H-Azepin, 1-(4-Bromphenyl)hexahydro-
- 1H-Azepin, 1-(4-Chlorphenyl)hexahydro-
Vergleich: 1H-Azepin-1-ethanamin, alpha-(4-Bromphenyl)hexahydro- ist aufgrund des Vorhandenseins der Ethanamingruppe einzigartig, die ihr eindeutige chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Bindungseigenschaften aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. The bromophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The azepine ring structure allows for interactions with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 1H-Azepine, 1-aminohexahydro-
- 1H-Azepine, 1-(4-bromophenyl)hexahydro-
- 1H-Azepine, 1-(4-chlorophenyl)hexahydro-
Comparison: 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
927996-83-6 |
|---|---|
Molekularformel |
C14H21BrN2 |
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-1-(4-bromophenyl)ethanamine |
InChI |
InChI=1S/C14H21BrN2/c15-13-7-5-12(6-8-13)14(16)11-17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 |
InChI-Schlüssel |
CMXGLNSNLNJUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC(C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


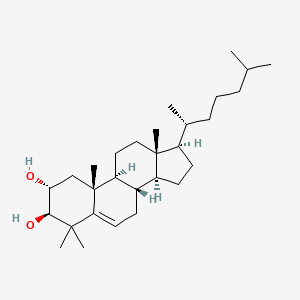
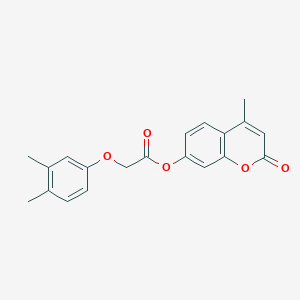
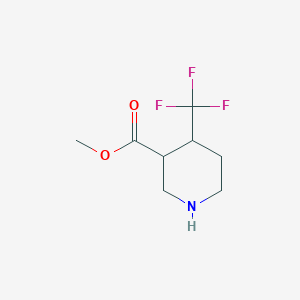
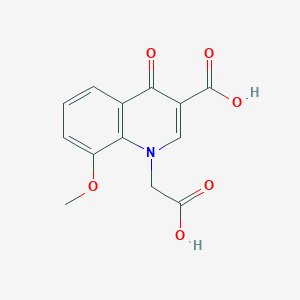

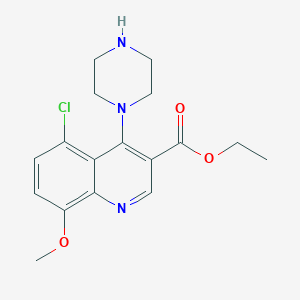
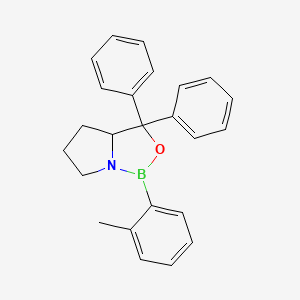
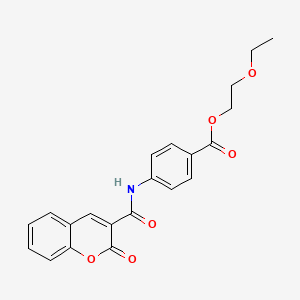

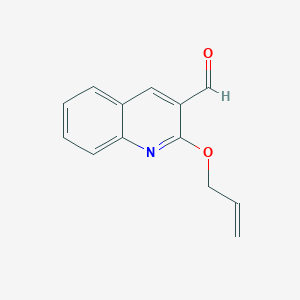
![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

